2-Bromo-6-methylbenzenesulfonyl chloride

Overview

Description

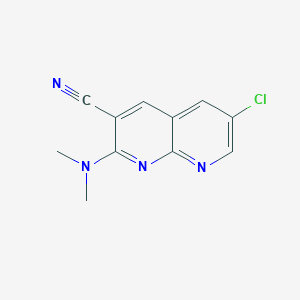

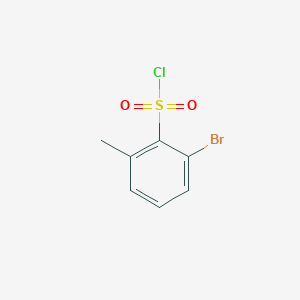

2-Bromo-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO2S . It has an average mass of 269.543 Da and a monoisotopic mass of 267.896027 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a bromo group, a methyl group, and a sulfonyl chloride group .Physical And Chemical Properties Analysis

2-Bromo-6-methylbenzenesulfonyl chloride is a red oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Medicine

In the medical field, 2-Bromo-6-methylbenzenesulfonyl chloride is explored for its potential in drug synthesis and modification. Its reactivity with various organic compounds can lead to the development of novel pharmaceuticals with improved efficacy and reduced side effects .

Agriculture

Agricultural research involves the use of 2-Bromo-6-methylbenzenesulfonyl chloride in the synthesis of pesticides and herbicides. Its ability to act as a sulfonylating agent can help create compounds that are more selective and environmentally friendly .

Material Science

In material science, this chemical serves as a precursor for the synthesis of advanced materials. It can be used to introduce sulfonyl groups into polymers, enhancing their thermal stability and mechanical properties .

Environmental Science

2-Bromo-6-methylbenzenesulfonyl chloride: is utilized in environmental science to develop sensors and indicators for pollutants. Its chemical properties allow it to bind selectively to specific contaminants, aiding in their detection and quantification .

Biochemistry

Biochemists use 2-Bromo-6-methylbenzenesulfonyl chloride to modify proteins and enzymes. By attaching sulfonyl groups to amino acids, researchers can investigate the structure-function relationships in biomolecules .

Pharmacology

Pharmacological applications include the use of 2-Bromo-6-methylbenzenesulfonyl chloride in the design of drug delivery systems. Its reactive nature can be harnessed to attach therapeutic agents to carriers, targeting them to specific sites in the body .

Analytical Chemistry

In analytical chemistry, 2-Bromo-6-methylbenzenesulfonyl chloride is used in the development of new analytical methods. It can react with a variety of compounds, forming derivatives that are easier to detect and quantify using chromatographic or spectroscopic techniques .

Organic Synthesis

Finally, in organic synthesis, 2-Bromo-6-methylbenzenesulfonyl chloride is a valuable reagent for introducing sulfonyl functional groups into organic molecules. This is crucial for the synthesis of complex molecules with specific chemical and physical properties .

Safety And Hazards

The safety information available indicates that 2-Bromo-6-methylbenzenesulfonyl chloride is dangerous. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .

properties

IUPAC Name |

2-bromo-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHWFVLFMUJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylbenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)

![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)